1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Vue d'ensemble

Description

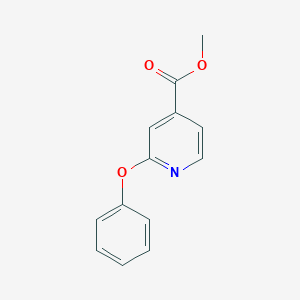

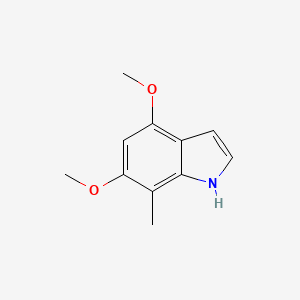

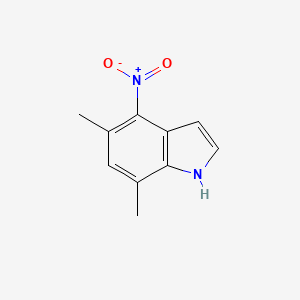

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3. It has a molecular weight of 185.15 . The IUPAC name for this compound is 5-fluoro-4-methyl-2-nitrophenyl methyl ether .

Molecular Structure Analysis

The InChI code for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is 1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, while not directly mentioned, is closely related to compounds synthesized for various research purposes. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized with a high yield, showcasing the utility of fluorinated nitrobenzenes in organic synthesis. This compound was characterized by various techniques including X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR, indicating the compound's potential as a precursor or intermediate in the synthesis of more complex molecules (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure and Dynamics

Research on smectogenic compounds, which are materials exhibiting smectic liquid crystalline phases, includes the study of molecules with similar structural motifs to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. The molecular ordering and interactions of such compounds have been analyzed using quantum mechanics and computer simulations, providing insights into their translatory and orientational motions. This includes evaluating net atomic charge and atomic dipole components, crucial for understanding the long-range intermolecular interactions and the molecular dynamics in various phases (Ojha & Pisipati, 2003).

Internal Rotational Barriers

A study on the internal rotational barriers of some aromatic nitro compounds, including derivatives closely related to 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, utilized density functional theory to calculate molecular geometries and internal rotational barriers. This research aids in understanding how the structural elements of these molecules influence their electronic properties and reactivity. The findings have implications for designing molecules with desired electronic and physical properties (Chen & Chieh, 2002).

Electrophilic Aromatic Substitution

The ability of fluorinated aromatic compounds to undergo electrophilic aromatic substitution has been demonstrated through the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate. This compound effectively fluorinates aromatic substrates, showcasing the reactive nature of fluorinated nitrobenzenes and their potential in synthesizing fluorinated derivatives of aromatic compounds. Such reactions are pivotal in medicinal chemistry and materials science for introducing fluorine, a critical element in enhancing the properties of pharmaceuticals and materials (Banks et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

1-fluoro-4-methoxy-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTUPTYBGAWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)

![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)